molecular formula C18H20N2Na2O6 B1418645 L-Tyrosine disodium salt CAS No. 69847-45-6

L-Tyrosine disodium salt

Cat. No. B1418645
CAS RN: 69847-45-6
M. Wt: 406.3 g/mol
InChI Key: LLWMGDGDBQDPSI-OWJCAWTQSA-L
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Description

L-Tyrosine disodium salt is a derivative of L-Tyrosine, an amino acid precursor of dopamine and other catecholamines . It is used as a cell culture media component for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .


Synthesis Analysis

L-Tyrosine is one of the twenty amino acids used in protein biosynthesis. It is converted from L-phenylalanine, an essential amino acid, by the enzyme phenylalanine hydroxylase . This compound dihydrate has a much better solubility (100mg/ml) when compared to L-Tyrosine .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NNa2O3 . It belongs to the aromatic, polar, and hydrophobic amino acid group . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .


Chemical Reactions Analysis

L-Tyrosine helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It has a molecular weight of 225.15 (anhydrous basis) . It has a much better solubility (100mg/ml) when compared to L-Tyrosine .

Scientific Research Applications

Melanogenesis Studies

  • Research Application : L-Tyrosine disodium salt impacts the oxidation of catecholic substances into melanin-like pigments. It inhibits Fe2+/H2O2-mediated oxidation while promoting the auto-oxidation of certain ortho-diphenols. This has implications for studying melanogenesis both in vitro and in vivo (Vercruysse & Richardson, 2018).

Radiosynthesis for PET Tracers

  • Research Application : this compound is used in the synthesis of positron-emitting analogues of tyrosine for tumor imaging. This facilitates the creation of tracers like O-[11C]methyl-L-tyrosine and O-[18F]fluoromethyl-L-tyrosine, contributing to advancements in PET (Positron Emission Tomography) imaging (Iwata et al., 2003).

Biotechnological Production and Applications

  • Research Application : this compound plays a role as a precursor for various industrial and pharmaceutical applications. Biotechnological methods produce L-Tyrosine from biomass under environmentally friendly conditions, offering sustainable alternatives for synthesis (Lütke-Eversloh et al., 2007).

Electrochemical Sensing in Biological Fluids

  • Research Application : The salt is instrumental in developing electrochemical sensors for detecting substances like L-DOPA and uric acid in biological fluids, which has significant implications for monitoring diseases like Parkinson's (Atta et al., 2020).

Tyrosine Biosynthesis and Metabolism in Plants

  • Research Application : this compound is crucial for understanding the biosynthesis, metabolism, and catabolic pathways of L-Tyrosine in plants. This understanding can enhance the production of tyrosine and tyrosine-derived compounds in synthetic biology platforms (Schenck & Maeda, 2018).

Bioconjugation in Protein Modification

  • Research Application : this compound is used in bioconjugation chemistry for selective targeting of tyrosine residues in peptides and proteins, which has potential applications in drug development and molecular imaging (Leier et al., 2019).

Fed-Batch Bioprocesses

  • Research Application : Phosphotyrosine disodium salt, a derivative, is used in fed-batch culture bioprocesses for producing recombinant proteins. Its high solubility facilitates the simplification of large-scale manufacturing processes (Zimmer et al., 2014).

Mushroom Tyrosinases Applications

  • Research Application : Studies on mushroom tyrosinases, which involve L-Tyrosine, have biotechnological applications in producing compounds like L-DOPA and in wastewater treatment (Faria et al., 2007).

Polymer Synthesis

  • Research Application : L-Tyrosine-based polymers, including polycarbonates and polyarylates, are developed using derivatives of tyrosine, finding applications in biodegradable polymers and biomaterials (Bourke & Kohn, 2003).

Mechanism of Action

Target of Action

L-Tyrosine disodium salt primarily targets proteins within the body . It is incorporated into proteins and other biologically important molecules such as neurotransmitters, hormones, pigment melanin, and coenzyme Q10 . The phenolic ring of tyrosine is partly hydrophobic and polar, giving L-Tyrosine both hydrophobic and hydrophilic qualities .

Mode of Action

This compound interacts with its targets by being incorporated into proteins and other biologically important molecules . It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Biochemical Pathways

This compound affects several biochemical pathways. In mammals, L-Tyrosine is converted from L-Phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase . L-Tyrosine also acts as a precursor for the biosynthesis of several neurotransmitters including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

It is known that this compound dihydrate has a much better solubility (100mg/ml) when compared to l-tyrosine . This improved solubility could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are significant. Modifying L-Tyrosine can dramatically alter the structure of a protein . Tyrosine can be phosphorylated, converting it to phosphotyrosine . This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, to prepare a stock solution, L-Tyrosine is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility . These factors can potentially affect the action of this compound in the body.

Safety and Hazards

L-Tyrosine disodium salt can cause serious eye damage . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

L-Tyrosine disodium salt is widely used in the food, health care, and cosmetics industries . It is also used for the preparation of O-[11C]methyl-L-tyrosine ([11C]MT), a promising tumor imaging agent . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .

Biochemical Analysis

Biochemical Properties

L-Tyrosine disodium salt plays a crucial role in several biochemical reactions. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for brain function and the body’s response to stress. The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is then further converted to dopamine . Additionally, L-tyrosine can be phosphorylated by protein kinases, forming phosphotyrosine, which is involved in signal transduction pathways . This phosphorylation is critical for cell signaling, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor for neurotransmitters and hormones. The phosphorylation of L-tyrosine residues in proteins is a key step in cell signaling pathways, affecting processes such as cell migration, differentiation, and the cell cycle . This compound also plays a role in gene expression and cellular metabolism by being incorporated into proteins and other biologically important molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a substrate for the enzyme tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, a key step in the synthesis of dopamine . Additionally, the phenolic function of L-tyrosine residues in proteins makes them principal recipients of phosphorylation and sulfation reactions, which are crucial for cell signaling . These modifications can dramatically alter the structure and function of proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that L-tyrosine has low solubility in water at neutral pH, which can affect its stability in cell culture media . Over time, the phosphorylation of L-tyrosine residues can lead to changes in cell signaling pathways and cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that L-tyrosine is safe for all animal species when used within recommended limits. Higher dietary concentrations may lead to growth rate depression, eye lesions, and behavioral changes in young animals . The supplementation of conventional diets with L-tyrosine is considered safe at 0.5% for food-producing animals and 1.5% for non-food-producing species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, L-tyrosine is involved in the biosynthesis of thyroid hormones and melanin . The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, which is a key step in the synthesis of dopamine . L-Tyrosine is also involved in the synthesis of coenzyme Q10 and other biologically important molecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into proteins as directed by the genetic code . The phenolic function of L-tyrosine residues makes them principal recipients of phosphorylation and sulfation reactions, which are important for cell signaling . Additionally, L-tyrosine is a precursor for neurotransmitters and hormones, which are transported to their target sites within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its incorporation into proteins and its role in cell signaling. L-tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . These residues are often enriched on protein surfaces that bind small molecules, nucleic acids, or protein partners . The phosphorylation and sulfation of L-tyrosine residues can also influence their localization and function within the cell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Tyrosine disodium salt involves the conversion of L-Tyrosine to its disodium salt form through a series of chemical reactions.", "Starting Materials": [ "L-Tyrosine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve L-Tyrosine in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 9-10.", "Step 3: Heat the solution to around 60-70°C and maintain the pH at 9-10 for 1-2 hours.", "Step 4: Cool the solution to room temperature and adjust the pH to around 6-7 using hydrochloric acid.", "Step 5: Add sodium chloride to the solution to form L-Tyrosine disodium salt.", "Step 6: Filter the solution to obtain the solid L-Tyrosine disodium salt.", "Step 7: Wash the solid with water and dry it under vacuum to obtain the final product." ] }

CAS RN

69847-45-6

Molecular Formula

C18H20N2Na2O6

Molecular Weight

406.3 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2/t2*8-;;/m00../s1

InChI Key

LLWMGDGDBQDPSI-OWJCAWTQSA-L

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.[Na+].[Na+]

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+]

Other CAS RN

69847-45-6
122666-87-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does L-Tyrosine disodium salt influence melanin production?

A1: Research suggests that this compound plays a multifaceted role in melanin synthesis. While it inhibits melanin formation induced by iron(II) and hydrogen peroxide, it promotes the auto-oxidation of specific catecholic compounds, ultimately leading to melanin-like pigment production []. This promoting effect is observed with ortho-diphenols such as L-3,4-dihydroxyphenylalanine (L-DOPA), dopamine, epinephrine, norepinephrine, catechol, and pyrogallol, but not with meta-diphenols like resorcinol []. This selectivity highlights the importance of the diphenol structure in this compound-mediated melanogenesis.

Q2: Can this compound be used to synthesize radiolabeled compounds for medical imaging?

A2: Yes, this compound serves as a precursor for radiolabeling L-Tyrosine analogs. Studies demonstrate its successful application in synthesizing O-[11C]methyl-L-Tyrosine and O-[18F]fluoromethyl-L-Tyrosine using [11C]methyl triflate and [18F]fluoromethyl triflate, respectively []. These radiolabeled L-Tyrosine analogs hold potential as Positron Emission Tomography (PET) tracers for visualizing amino acid transport and potentially aiding in tumor imaging [].

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